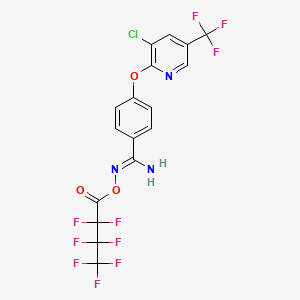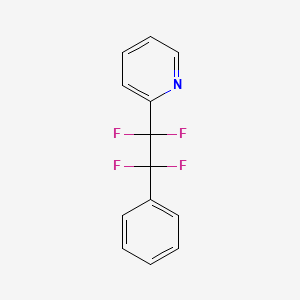
Bis-PEG25-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG25-TFP ester: is a polyethylene glycol (PEG) linker with two terminal tetrafluorophenyl (TFP) ester moieties. TFP esters are known for their amine reactivity and enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters. The PEG chain in this compound increases the water solubility properties of compounds in aqueous media .
Mechanism of Action
Target of Action
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-PEG25-TFP ester, as a PEG-based PROTAC linker, contains two terminal TFP ester moieties . These TFP esters are amine reactive and are more stable than NHS esters against hydrolysis . In the synthesis of PROTACs, one end of the this compound binds to the ligand for the E3 ubiquitin ligase, and the other end binds to the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, a complex that breaks down proteins into their constituent amino acids .
Pharmacokinetics
It is known that the polyethylene glycol (peg) chain in this compound increases the water solubility properties of compounds in aqueous media . This could potentially enhance the bioavailability of the PROTACs synthesized using this compound.
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By linking the ligand for the E3 ubiquitin ligase and the ligand for the target protein, the PROTAC induces the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .
Action Environment
The action of this compound, and the PROTACs it helps synthesize, can be influenced by various environmental factors. For instance, the stability of the TFP esters against hydrolysis can be affected by the pH of the environment . Additionally, the effectiveness of the PROTAC can be influenced by the expression levels of the E3 ubiquitin ligase and the target protein within the cell .
Biochemical Analysis
Biochemical Properties
Bis-PEG25-TFP ester is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
The primary cellular effect of this compound is to enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can influence cell function by removing specific proteins from the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC molecules . It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the available literature. As a component of PROTAC molecules, it would be involved in the ubiquitin-proteasome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG25-TFP ester involves the reaction of PEG with TFP esters. The PEG chain is typically activated with TFP esters under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction mixture is then purified using column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis-PEG25-TFP ester primarily undergoes substitution reactions due to the presence of the reactive TFP ester groups. These esters react with amines to form stable amide bonds. The PEG chain remains inert under most reaction conditions, providing a flexible and hydrophilic spacer.
Common Reagents and Conditions:
Reagents: Amines, organic solvents (e.g., DCM, DMF)
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Major Products: The major product formed from the reaction of this compound with amines is a PEGylated amide. This product retains the water solubility properties imparted by the PEG chain.
Scientific Research Applications
Chemistry: Bis-PEG25-TFP ester is used as a linker in the synthesis of various conjugates, including drug conjugates and bioconjugates. Its ability to form stable amide bonds with amines makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to modify proteins and peptides. The PEGylation of biomolecules can enhance their solubility, stability, and bioavailability. This modification is particularly useful in the development of therapeutic proteins and peptides.
Medicine: this compound is employed in the development of drug delivery systems. The PEGylation of drugs can improve their pharmacokinetic properties, such as increased circulation time and reduced immunogenicity. This makes it a crucial component in the formulation of various pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its ability to enhance the solubility and stability of compounds makes it valuable in the manufacturing of coatings, adhesives, and other specialty chemicals.
Comparison with Similar Compounds
Bis-PEG25-NHS ester: Similar to Bis-PEG25-TFP ester but uses NHS esters instead of TFP esters. NHS esters are less stable against hydrolysis compared to TFP esters.
Bis-PEG25-MAL: Contains maleimide groups instead of TFP esters. Maleimide groups react with thiols to form stable thioether bonds.
Bis-PEG25-COOH: Contains carboxylic acid groups instead of TFP esters. Carboxylic acids can be activated to form esters or amides.
Uniqueness: this compound is unique due to its enhanced stability against hydrolysis and its ability to form stable amide bonds with amines. The presence of the PEG chain also imparts water solubility and flexibility to the compound, making it versatile for various applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H106F8O29/c67-55-53-56(68)62(72)65(61(55)71)102-59(75)1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-60(76)103-66-63(73)57(69)54-58(70)64(66)74/h53-54H,1-52H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSOBXPMQQXXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106F8O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)









![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)
